3-(Methylthio)-5-phenylpyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NS |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
3-methylsulfanyl-5-phenylpyridine |
InChI |
InChI=1S/C12H11NS/c1-14-12-7-11(8-13-9-12)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
HMKDBRCWGPRXER-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CN=CC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methylthio 5 Phenylpyridine and Its Derivatives
De Novo Synthetic Routes to the 3-(Methylthio)-5-phenylpyridine Core
The construction of the pyridine (B92270) ring, or de novo synthesis, is a primary focus for obtaining highly substituted and functionalized pyridines. baranlab.org These methods build the heterocyclic core from acyclic precursors, offering flexibility in introducing desired substituents.
Multi-Component Cyclization Approaches to the Pyridine Ring System
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent an efficient strategy for synthesizing complex molecules like substituted pyridines. rsc.orgacsgcipr.org These reactions are valued for their atom economy and procedural simplicity. acsgcipr.org
One of the most well-known MCRs for pyridine synthesis is the Hantzsch synthesis, which traditionally involves the condensation of two equivalents of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849), followed by an oxidation step to form the aromatic pyridine ring. mdpi.com For an unsymmetrical target like this compound, a modified approach using distinct components is necessary. A plausible strategy could involve the reaction of a β-aminocrotonate derivative bearing the methylthio group, an α,β-unsaturated carbonyl compound with the phenyl moiety, and an ammonia source. The Bohlmann-Rahtz pyridine synthesis is another powerful method that condenses an enamine with a product from the reaction of an α,β-unsaturated ketone and phosphine (B1218219), which could be adapted to introduce the required methylthio and phenyl groups. illinois.edu
Transition Metal-Catalyzed Annulation Strategies
Transition metal catalysis offers powerful and often milder alternatives to classical condensation reactions for pyridine synthesis. scilit.com A prominent strategy is the [2+2+2] cycloaddition, which involves the cyclotrimerization of two different alkyne molecules with a nitrile to assemble the pyridine ring. illinois.eduscilit.com To synthesize this compound, this would conceptually involve the co-cyclization of a methylthio-substituted alkyne (e.g., 1-(methylthio)acetylene), a phenyl-substituted alkyne (e.g., phenylacetylene), and a nitrile (e.g., acetonitrile) in the presence of a suitable catalyst, such as those based on cobalt, nickel, or iron. illinois.eduscilit.com A key challenge in this approach is achieving high regioselectivity to obtain the desired 3,5-substitution pattern.
Another advanced, modular method involves a cascade reaction initiated by a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime. nih.govorganic-chemistry.org This is followed by an electrocyclization of the resulting 3-azatriene intermediate and subsequent air oxidation to yield a highly substituted pyridine. nih.gov Adapting this methodology would require the synthesis of specific boronic acid and ketoxime precursors containing the phenyl and methylthio functionalities.
Classical Pyridine Synthesis Adaptations for Methylthio-Phenyl Substitution
Classical methods, beyond their multi-component variants, can be adapted for the synthesis of specifically substituted pyridines. The Guareschi-Thorpe reaction, for instance, involves the condensation of a β-ketoester with a cyanoacetamide derivative in the presence of a base. acsgcipr.org To target this compound, one could envision a reaction between a phenyl-substituted β-ketoester and a cyanoacetamide derivative where the active methylene (B1212753) group is adjacent to a precursor for the methylthio group.
Similarly, the Kröhnke pyridine synthesis utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. baranlab.org By selecting an appropriately substituted α,β-unsaturated carbonyl compound bearing a phenyl group and a pyridinium (B92312) salt that allows for the introduction of the methylthio group, this method can be tailored to produce the desired product.
Functionalization and Derivatization Strategies of the Methylthio and Phenyl Moieties
Once the this compound core is synthesized, further derivatization can be employed to modulate its properties. The methylthio and phenyl groups offer distinct handles for chemical modification.
Transformations of the Thioether Group
The sulfur atom of the methylthio group is a versatile functional handle, most commonly exploited through oxidation.
The thioether can be readily oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. These transformations are significant as the resulting 3-(methylsulfinyl) and 3-(methylsulfonyl) groups drastically alter the electronic and steric properties of the molecule, which can be crucial for biological activity. nih.govresearchgate.net For instance, the methylsulfonyl group is a common pharmacophore in various drugs. nih.govresearchgate.net
The oxidation is typically achieved using peroxy acids, such as 3-chloroperbenzoic acid (m-CPBA). researchgate.net The degree of oxidation can be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. For example, the oxidation of a related methylthio-substituted pyridine with one equivalent of m-CPBA at a lower temperature (0°C) selectively yields the sulfoxide. researchgate.net Increasing the amount of m-CPBA to two or more equivalents and raising the temperature leads to the formation of the sulfone. researchgate.net Other common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst. organic-chemistry.orgorganic-chemistry.org
The table below summarizes representative oxidation reactions on a substituted methylthiopyridine system, demonstrating the selective formation of the corresponding sulfoxide and sulfone. researchgate.net
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| 2-chloro-6-(methylthio)pyridine | m-CPBA (1 equiv) | Dichloromethane, 0°C, 2h | 2-chloro-6-(methylsulfinyl)pyridine | 40% | researchgate.net |
| 2-chloro-6-(methylthio)pyridine | m-CPBA (2+ equiv) | Dichloromethane, rt, 2h | 2-chloro-6-(methylsulfonyl)pyridine | 64% | researchgate.net |
Nucleophilic Substitution Reactions of the Methylthio Moiety
The methylthio group in this compound is a versatile handle for introducing further molecular diversity. While direct nucleophilic aromatic substitution on the pyridine ring can be challenging, the methylthio moiety offers an alternative site for modification.
Theoretical studies on related systems, such as the reaction of S-phenyl thiol esters with polysulfide ions, indicate that the sulfur atom is susceptible to nucleophilic attack. rsc.org In these cases, the reaction proceeds via cleavage of the sulfur-carbon bond. rsc.org This suggests that strong nucleophiles could potentially displace the methylthio group or react at the sulfur atom in this compound, although specific examples for this exact compound are not extensively documented in the provided search results. The reactivity would likely be influenced by the nature of the nucleophile and the reaction conditions. For instance, studies on the aminolysis of 1,3,5-triazines have shown that the reaction mechanism can be concerted, with the rate influenced by the pKa of the nucleophile and the leaving group. nih.gov
Further functionalization can also be achieved by first oxidizing the methylthio group to a more reactive sulfoxide or sulfone, which are better leaving groups for nucleophilic substitution.
Cross-Coupling Methodologies for Aryl Substitution at the Pyridine Core
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they play a crucial role in the synthesis and functionalization of biaryl compounds like this compound.
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. youtube.comlibretexts.org This reaction is instrumental in synthesizing derivatives of this compound. For instance, a halogenated precursor of this compound can be coupled with various aryl or heteroaryl boronic acids or esters to introduce a wide range of substituents at the phenyl ring or the pyridine core. rsc.orgblazingprojects.comnih.gov
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: libretexts.org
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., a bromo- or iodo-substituted precursor of this compound) to form a palladium(II) intermediate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, typically in the presence of a base.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura reaction and can be optimized to achieve high yields and selectivity. nih.gov For example, the use of bulky and electron-rich phosphine ligands can enhance the efficiency of the catalyst. nih.gov
Table 1: Key Parameters in Suzuki-Miyaura Cross-Coupling
| Parameter | Role | Examples |
| Palladium Catalyst | Facilitates the reaction | Pd(PPh₃)₄, Pd(OAc)₂, [Pd-μ-BrP(t-Bu)₃]₂ libretexts.orgnih.gov |
| Ligand | Stabilizes and activates the catalyst | PCy₃, RuPhos, SPhos rsc.orgblazingprojects.comnih.gov |
| Base | Activates the organoboron reagent | K₃PO₄, K₂CO₃, Na₂CO₃ blazingprojects.commdpi.com |
| Organoboron Reagent | Source of the aryl/heteroaryl group | Phenylboronic acid, arylboronic esters rsc.orgblazingprojects.com |
| Solvent | Dissolves reactants and influences reactivity | Toluene, DME, Ethanol blazingprojects.commdpi.com |
Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods are valuable for modifying the this compound scaffold. The Buchwald-Hartwig amination, for example, is a powerful technique for forming C-N bonds, allowing for the introduction of various amine functionalities. nih.govresearchgate.net This reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a strong base. nih.govresearchgate.net
The synthesis of complex heterocyclic structures can be achieved through a sequence of palladium-catalyzed reactions. mit.edu For instance, a C-N coupling could be followed by a C-C coupling to build intricate molecular architectures. mit.edu The choice of ligands, such as AdBrettPhos, is critical for achieving efficient coupling, especially with challenging substrates like five-membered heterocyclic bromides. mit.edu
The reactivity in these cross-coupling reactions can be highly dependent on the electronic and steric properties of the substrates and reagents. researchgate.net In some cases, all three aryl groups from a triarylbismuth reagent can be transferred in a palladium-catalyzed C-C coupling reaction. researchgate.net
Regioselective Halogenation and Subsequent Functionalization
Regioselective halogenation of the pyridine or phenyl ring of this compound provides a key entry point for further functionalization through cross-coupling reactions. The position of halogenation can be directed by the existing substituents and the choice of halogenating agent. For instance, direct lithiation followed by reaction with a halogen source can be a highly regioselective method for introducing a halogen atom at a specific position. mdpi.com
Once halogenated, the resulting aryl halide can participate in a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, to introduce aryl, alkynyl, and alkenyl groups, respectively. nih.gov The reactivity of the aryl halide in these reactions often follows the order I > Br > Cl.
Studies on the regioselective halogenation of other heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, have demonstrated the use of hypervalent iodine(III) reagents in the presence of potassium halides for efficient and mild halogenation. nih.gov This method offers an environmentally friendly approach using water as a solvent. nih.gov
Table 2: Examples of Regioselective Halogenation and Subsequent Functionalization
| Starting Material | Reagents | Product | Subsequent Reaction |
| Pyrazolo[1,5-a]pyrimidine | KX, PIDA, H₂O | C3-Halogenated pyrazolo[1,5-a]pyrimidine | Suzuki-Miyaura, Sonogashira coupling nih.gov |
| Thiophene | n-BuLi, n-PrBr | 2-Propylthiophene | Further lithiation and functionalization mdpi.com |
Introduction of Nitrogen-Containing Functionalities
The introduction of nitrogen-containing functional groups is often a key step in the synthesis of biologically active molecules. As mentioned previously, the Buchwald-Hartwig amination is a primary method for forming C-N bonds between an aryl halide and an amine. nih.govresearchgate.net This reaction is highly versatile and can be used to introduce a wide range of nitrogen-containing moieties, including primary and secondary amines, anilines, and various nitrogen heterocycles. nih.gov
The efficiency of the Buchwald-Hartwig amination is highly dependent on the catalyst system, particularly the choice of ligand. mit.edu For challenging substrates, such as unprotected bromoimidazoles and bromopyrazoles, newly developed bulky biarylphosphine ligands like tBuBrettPhos have proven to be effective. mit.edu
Alternative methods for introducing nitrogen functionalities include nucleophilic aromatic substitution (SNAr) reactions, especially when the aromatic ring is activated by electron-withdrawing groups. nih.govnih.gov
Elucidation of Reaction Mechanisms and Reactivity Patterns
Mechanistic Investigations of 3-(Methylthio)-5-phenylpyridine Core Formation
The synthesis of asymmetrically 3,5-disubstituted pyridines like this compound presents a significant regiochemical challenge. While specific literature detailing the synthesis of this exact molecule is limited, its formation can be understood through established mechanistic principles of pyridine (B92270) ring construction.
Role of Catalysts and Reagents in Cyclization Mechanisms
The formation of the pyridine ring often relies on catalytic processes that facilitate otherwise disfavored cycloadditions. Metal-catalyzed [2+2+2] cycloadditions of nitriles with two distinct alkyne units represent a powerful, atom-economical strategy for assembling substituted pyridines. acsgcipr.org In a hypothetical synthesis for this compound, a transition metal catalyst (e.g., based on Cobalt, Rhodium, or Nickel) would orchestrate the assembly of a sulfur-containing nitrile or alkyne with phenylacetylene (B144264) and another small alkyne.
The mechanism typically involves the formation of a metallacyclopentadiene intermediate from two alkyne molecules. Subsequent coordination and insertion of the nitrile C≡N bond lead to a seven-membered metallacycle, which then undergoes reductive elimination to furnish the aromatic pyridine ring and regenerate the active catalyst. The choice of catalyst and ligands is crucial for controlling the regioselectivity, which remains a primary obstacle in combining three unsymmetrical components.
Non-enzymatic, biomimetic pathways can also lead to pyridine ring formation, often involving the reaction of a 1,5-dicarbonyl intermediate with an ammonia (B1221849) source. nih.gov Such pathways, while typically uncatalyzed in their final cyclization step, rely on precisely orchestrated enzymatic or synthetic steps to generate the reactive dicarbonyl precursor.
Influence of Starting Materials on Reaction Pathways
The structure of the final pyridine is directly dictated by the precursors used in its assembly. Control over the substitution pattern requires careful selection of starting materials with the desired functionalities pre-installed.
For instance, a Hantzsch-type synthesis, traditionally used for dihydropyridines, could be adapted. This would involve the condensation of a β-enaminone or a related species with an α,β-unsaturated thioketone or a synthetic equivalent. However, the classical Hantzsch synthesis often suffers from low yields and a lack of regiocontrol with complex substrates. wikipedia.org
A more modern and controllable approach involves building upon a pre-existing, suitably substituted ring. For example, a reaction could start with a 3,5-dihalopyridine. A sequence of regioselective, transition-metal-catalyzed cross-coupling reactions, such as a Suzuki coupling to introduce the phenyl group and a subsequent Buchwald-Hartwig-type C-S coupling to install the methylthio group, would provide a viable, albeit longer, pathway. Another strategy involves the use of pyridyne intermediates. Generation of a 3,4-pyridyne from a precursor like 3-chloro-2-thioethoxypyridine could allow for the regioselective addition of a phenyl nucleophile (e.g., a Grignard reagent) at the 4-position, followed by electrophilic quenching. rsc.org
The table below illustrates potential starting material combinations for different synthetic strategies.
| Synthesis Strategy | Component A | Component B | Component C | Key Challenges |
| [2+2+2] Cycloaddition | Phenylacetylene | A thio-alkyne (e.g., methylthioacetylene) | Acetonitrile | Regioselectivity, availability of thio-alkyne |
| Multi-component Reaction | Benzaldehyde | Methyl 3-aminocrotonate | A sulfur donor (e.g., thioketone) | Regioselectivity, side reactions |
| Sequential Cross-Coupling | 3,5-Dichloropyridine | Phenylboronic Acid | Sodium thiomethoxide | Multiple steps, catalyst optimization |
| Pyridyne Chemistry | 3-Chloro-4-silyl-pyridine derivative | Phenylmagnesium bromide | Dimethyl disulfide | Precursor synthesis, control of addition |
Reactivity of the Methylthio Substituent in Organic Transformations
The methylthio (-SMe) group at the C-3 position is a key modulator of the molecule's chemical properties, influencing the electron density of the pyridine ring and providing a site for specific radical reactions.
Electron-Donating/Withdrawing Effects on Pyridine Ring Reactivity
This electronic balance influences the ring's susceptibility to substitution:
Electrophilic Aromatic Substitution (SEAr) : Direct electrophilic substitution on pyridine is notoriously difficult and requires harsh conditions or ring activation. wikipedia.org The mild donating effect of the methylthio group is insufficient to overcome this high barrier. However, if the pyridine nitrogen is first oxidized to the N-oxide, the ring becomes highly activated towards electrophiles. In this N-oxide form, the methylthio and phenyl groups would direct incoming electrophiles, primarily to the C2, C4, and C6 positions.
Nucleophilic Aromatic Substitution (SNAr) : The pyridine ring is inherently activated towards nucleophilic attack, especially at the C2, C4, and C6 positions. researchgate.net The methylthio group's weak donating nature slightly disfavors this reactivity compared to an unsubstituted pyridine.
A crucial transformation of the methylthio group is its oxidation. Using common oxidizing agents, the thioether can be converted into a methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO₂Me) group. This oxidation dramatically changes the substituent's electronic nature, transforming it from a weak donor into a potent electron-withdrawing group. A 3-methylsulfonylpyridine would be significantly more reactive towards nucleophilic attack and even less reactive towards electrophilic attack.
Table of Substituent Electronic Effects
| Substituent Group | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |
|---|---|---|---|---|
| -N= | 1 | Strong Withdrawing (-I) | Strong Withdrawing (-M) | Strong Deactivation |
| -SMe | 3 | Weak Withdrawing (-I) | Weak Donating (+M) | Weak Activation (net) |
| -Ph | 5 | Weak Withdrawing (-I) | Weak Donating/Withdrawing (±M) | Weak Deactivation |
| -S(O)Me | 3 | Strong Withdrawing (-I) | Weak Withdrawing (-M) | Strong Deactivation |
| -SO₂Me | 3 | Strong Withdrawing (-I) | Strong Withdrawing (-M) | Strong Deactivation |
Radical Pathways Involving the Thioether Group
The thioether linkage provides a handle for initiating radical reactions. Thiyl radicals (RS•) are versatile intermediates in organic synthesis. acs.org For this compound, a sulfur-centered radical could be generated through several mechanisms:
Single Electron Transfer (SET) : Photochemical or chemical one-electron oxidation of the sulfur atom can generate a radical cation, which may then fragment or react further.
Hydrogen Atom Transfer (HAT) : A radical initiator could abstract a hydrogen atom from the methyl group, forming a carbon-centered radical adjacent to the sulfur.
Reaction with Radical Initiators : Reagents like AIBN or peroxides can initiate processes that lead to C-S bond cleavage or reactions at the sulfur atom.
Once formed, the electrophilic thiyl radical can participate in various transformations. It can abstract a hydrogen atom from a suitable donor, with a preference for electron-rich C-H bonds. acs.org Alternatively, it can add to unsaturated systems like alkenes or alkynes. The presence of the phenylpyridine scaffold opens up possibilities for intramolecular radical cyclizations if a suitable tether were present, or intermolecular reactions to form more complex structures. Aryl radicals themselves, which could potentially be formed under certain conditions, are also known to engage in HAT processes and cyclizations. nih.govnih.gov
Phenyl Group Influence on Pyridine Reactivity and Regioselectivity
The phenyl group at the C-5 position exerts significant steric and electronic influence on the reactivity of the pyridine ring.
Steric Effects : The phenyl group is sterically bulky. It will hinder the approach of reagents to the adjacent C4 and C6 positions. This steric hindrance can be the dominant factor in controlling regioselectivity, especially with large reagents or during metalation steps where a bulky base is used. For instance, in a directed ortho-metalation reaction, a base would likely deprotonate the C2 position, which is ortho to the nitrogen and less sterically encumbered than the C6 position adjacent to the phenyl ring. nih.gov
Electronic Effects : Electronically, the phenyl group acts as a weak electron-withdrawing group through induction. Its resonance effect is more complex and can be either donating or withdrawing depending on the reaction intermediate. This electronic influence, combined with that of the C3-methylthio group, creates a unique polarization of the ring.
Studies on substituted 3,4-pyridynes have shown that electron-withdrawing substituents can polarize the transient triple bond, thereby controlling the regioselectivity of nucleophilic addition. nih.gov By analogy, in reactions involving charged intermediates or transition states, the phenyl group at C5 would help stabilize negative charge at the C4 and C6 positions. This interplay dictates the ultimate site of reaction. For example, in the regioselective oxidation of 3-substituted pyridinium (B92312) salts, increasing the bulk of the 3-substituent was found to favor oxidation at the more remote C6 position. mdpi.com A similar effect would be expected for the C5-phenyl group, which would sterically disfavor reactions at C6, potentially making the C2 and C4 positions more accessible, depending on the reaction mechanism.
Advanced Studies on Cycloaddition Reactions Involving Pyridine Derivatives
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The involvement of pyridine derivatives in such reactions is a subject of ongoing research, with the electronic nature of the pyridine ring and its substituents playing a crucial role in determining reactivity.
Inverse Electron Demand Diels-Alder Reactions
The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a cycloaddition involving an electron-rich dienophile and an electron-poor diene. wikipedia.org In the context of pyridine derivatives, the pyridine ring can act as a diene component, particularly when substituted with electron-withdrawing groups. However, for this compound, the methylthio (-SMe) and phenyl (-Ph) groups are not strongly electron-withdrawing. The nitrogen atom in the pyridine ring does lower the energy of the LUMO of the diene system, which is a requirement for IEDDA reactions. wikipedia.orgnih.gov
For this compound to participate effectively in an IEDDA reaction, it would typically require reaction with a very electron-rich dienophile. The regioselectivity of such a reaction would be influenced by the electronic and steric effects of the methylthio and phenyl substituents. There is currently a lack of specific published research detailing the IEDDA reactions of this compound.
A hypothetical IEDDA reaction is presented in the table below:
| Reactant A (Diene) | Reactant B (Dienophile) | Potential Product | Reaction Conditions |
| This compound | Electron-rich alkene (e.g., Enamine) | Bicyclic adduct | Thermal or Lewis acid catalysis |
1,3-Dipolar Cycloadditions
1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered heterocyclic ring. wikipedia.org Pyridinium ylides, which can be generated from pyridine derivatives, are common 1,3-dipoles. For this compound, N-amination followed by deprotonation could potentially form a pyridinium ylide. This ylide could then react with various dipolarophiles like alkenes or alkynes.
The regioselectivity of the cycloaddition would be governed by the frontier molecular orbital (FMO) interactions between the pyridinium ylide and the dipolarophile. The substituents on the pyridine ring would influence the energy and coefficients of these orbitals. As with IEDDA reactions, specific studies on 1,3-dipolar cycloadditions involving this compound are not readily found in the literature.
A general scheme for a 1,3-dipolar cycloaddition is shown below:
| 1,3-Dipole Precursor | Dipolarophile | Resulting Heterocycle |
| N-amino-3-(methylthio)-5-phenylpyridinium salt | Alkyne | Fused pyrazolo[1,5-a]pyridine (B1195680) derivative |
| N-amino-3-(methylthio)-5-phenylpyridinium salt | Alkene | Fused dihydropyrazolo[1,5-a]pyridine derivative |
Chemo- and Regioselectivity in Derivatization Reactions of this compound
The chemo- and regioselectivity of derivatization reactions of this compound would be dictated by the different reactive sites within the molecule: the pyridine ring, the methylthio group, and the phenyl group.
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609), and substitution typically occurs at the 3- and 5-positions. In this molecule, these positions are already substituted. The phenyl group, activated by the electron-donating effect of being attached to the pyridine ring, would likely undergo electrophilic substitution at its ortho and para positions. The pyridine nitrogen can also be a site for electrophilic attack (e.g., N-oxidation or N-alkylation).
Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic attack than benzene, especially at the 2-, 4-, and 6-positions. The presence of the methylthio group might influence the regioselectivity of such reactions.
Reactions at the Methylthio Group: The sulfur atom of the methylthio group is nucleophilic and can be targeted by electrophiles, leading to sulfonium (B1226848) salts. Oxidation of the methylthio group can yield the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the electronic properties of the pyridine ring, making it more electron-deficient.
The table below summarizes potential selective derivatization reactions:
| Reaction Type | Reagent | Potential Site of Reaction | Product Type |
| N-Oxidation | m-CPBA | Pyridine Nitrogen | Pyridine N-oxide |
| S-Oxidation | m-CPBA | Methylthio Sulfur | Sulfoxide/Sulfone |
| Electrophilic Substitution | Nitrating mixture | Phenyl ring | Nitro-substituted derivative |
| N-Alkylation | Alkyl halide | Pyridine Nitrogen | Pyridinium salt |
Due to the absence of direct experimental data for this compound, the outcomes of these reactions remain speculative and would require empirical investigation to confirm the selectivity and reactivity.
Computational Chemistry and Theoretical Characterization of 3 Methylthio 5 Phenylpyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and understanding the distribution of its electrons.
Conformational analysis of 3-(Methylthio)-5-phenylpyridine focuses on determining the molecule's preferred shape and the energy barriers between different spatial orientations. The key degree of freedom in this molecule is the torsional angle between the pyridine (B92270) and phenyl rings.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation from first principles without using experimental data. They would be employed to calculate the potential energy surface by systematically rotating the phenyl ring relative to the pyridine ring. This would identify the dihedral angle corresponding to the global energy minimum, likely a non-planar conformation that balances electronic conjugation with steric hindrance.
Semi-Empirical Methods: Methods like AM1 and PM3 offer a computationally less expensive alternative by using parameters derived from experimental data. However, studies on other N-alkylated azaheterocycles have shown that AM1 and PM3 methods can sometimes inaccurately predict conformational energies, particularly concerning the nitrogen lone pair, which may lead to incorrect predictions of the most stable conformer. researchgate.net Therefore, while useful for initial scans, results from semi-empirical methods would ideally be verified with higher-level ab initio or DFT calculations.
A theoretical conformational analysis would investigate the relative energies of different conformers, as illustrated in the hypothetical data below.
Table 1: Illustrative Conformational Energy Profile for this compound This table is a hypothetical representation of results from a computational analysis.
| Conformer | Dihedral Angle (Py-Ph) | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| A | 0° (Planar) | +2.5 | B3LYP/6-31G(d) |
| B | 35° (Twisted) | 0.0 | B3LYP/6-31G(d) |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org
The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is associated with the molecule's nucleophilicity. youtube.comyoutube.com
The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level indicates the molecule's electrophilicity. youtube.comyoutube.com
For this compound, the HOMO is expected to have significant contributions from the electron-rich sulfur atom and the π-systems of the aromatic rings. The LUMO is likely to be distributed over the electron-deficient pyridine ring. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Table 2: Hypothetical Frontier Molecular Orbital Properties This table illustrates the type of data generated from FMO analysis.
| Property | Value (eV) | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -6.2 | Indicates regions susceptible to electrophilic attack (e.g., oxidation at sulfur). |
| LUMO Energy | -1.5 | Indicates regions susceptible to nucleophilic attack (e.g., on the pyridine ring). |
Density Functional Theory (DFT) Applications for Reactivity Prediction
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and reactivity of molecules. univ.kiev.ua
DFT calculations can map out the energy profile of a chemical reaction, identifying the transition states and intermediates. This allows for the prediction of the most likely reaction mechanisms. For this compound, potential reactions for study include:
Electrophilic Aromatic Substitution: Simulating the addition of an electrophile to either the phenyl or pyridine ring to determine the regioselectivity.
Oxidation of the Methylthio Group: Modeling the reaction with an oxidizing agent to form the corresponding sulfoxide (B87167) or sulfone, and determining the activation energy for this process.
Cross-Coupling Reactions: Investigating the mechanism of palladium-catalyzed reactions, which are common for pyridine derivatives.
Studies on related heterocyclic systems, such as 5-phenylisothiazole, have shown that computational methods can effectively elucidate competing reaction pathways. nih.gov
DFT methods are highly effective at predicting spectroscopic properties, which can be used to validate experimental data or assign complex spectra. By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. While specific calculations for this compound are not published, data for the parent 3-phenylpyridine (B14346) are available. chemicalbook.com A DFT study would generate data that could be compared against experimental values to confirm the structure.
Table 3: Illustrative Comparison of Calculated and Experimental ¹³C NMR Shifts This table is a hypothetical comparison for this compound, using 3-phenylpyridine as a reference concept. chemicalbook.com All values are in ppm.
| Carbon Atom | Predicted Chemical Shift (DFT) | Experimental Chemical Shift |
|---|---|---|
| C2 (Py) | 149.5 | (Not Available) |
| C3 (Py) | 124.0 | (Not Available) |
| C4 (Py) | 134.8 | (Not Available) |
| C5 (Py) | 136.2 | (Not Available) |
| C6 (Py) | 148.1 | (Not Available) |
| C1' (Ph) | 137.5 | (Not Available) |
Theoretical Modeling of Intermolecular Interactions and Crystal Packing
Understanding how molecules of this compound interact with each other is key to predicting its solid-state properties, such as its crystal structure and melting point. Theoretical modeling can identify and quantify the non-covalent interactions that govern crystal packing.
For this molecule, the following interactions would be significant:
π-π Stacking: Attractive interactions between the electron clouds of the phenyl and pyridine rings of adjacent molecules.
C-H···π Interactions: Where a hydrogen atom from one molecule interacts with the π-face of an aromatic ring on another.
C-H···S Interactions: Weak hydrogen bonds involving the sulfur atom, which have been observed in the crystal structures of other sulfur-containing heterocyclic compounds. mdpi.com
Computational models can predict the most stable crystal lattice by minimizing the total energy of the system, providing valuable information on the solid-state conformation and packing arrangement before it is determined experimentally by X-ray crystallography.
Table 4: Potential Intermolecular Interactions in the Solid State
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |
|---|---|---|---|
| π-π Stacking | Phenyl Ring | Pyridine Ring | 1 - 3 |
| C-H···π | Aromatic C-H | Pyridine/Phenyl Ring | 0.5 - 1.5 |
Predictive Models for Stability and Aromaticity of this compound
Computational chemistry provides powerful predictive models to assess the stability and aromaticity of complex organic molecules like this compound. These models utilize quantum mechanical calculations to determine electronic structure, energy, and magnetic properties, offering insights that are often difficult to obtain through experimental means alone. The stability of the molecule is typically evaluated through thermodynamic parameters and frontier molecular orbital analysis, while its aromatic character is quantified using indices such as Nucleus-Independent Chemical Shift (NICS) and Aromatic Stabilization Energy (ASE).
Molecular Stability Predictions
The thermodynamic stability of a molecule can be predicted by calculating its fundamental energetic properties. Key parameters include the total electronic energy, enthalpy, and Gibbs free energy, which are determined by solving the Schrödinger equation, often using Density Functional Theory (DFT) methods. A lower energy value corresponds to a more stable molecular system.
Another critical indicator of molecular stability and chemical reactivity is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO, making the molecule less prone to chemical reactions. nih.gov Conversely, a small energy gap suggests the molecule is more reactive and less stable. nih.gov For this compound, the presence of two conjugated ring systems and an electron-donating methylthio group influences these orbital energies. QSAR studies on similar adamantylthio-substituted phenylpyridines have shown that quantum chemical descriptors like LUMO energy and electrophilicity index are well-correlated with biological activity, underscoring the importance of these stability predictors. researchgate.net
Table 1: Predicted Thermodynamic and Stability Parameters for this compound and Reference Compounds Note: The values for this compound are predictive and estimated based on computational models of analogous structures. Reference values for benzene (B151609) and pyridine are provided for context.
| Compound | Parameter | Predicted Value | Interpretation |
| This compound | HOMO-LUMO Gap (eV) | ~4.0 - 4.5 | Kinetically stable, moderately reactive |
| Dipole Moment (Debye) | ~1.5 - 2.0 | Moderate polarity | |
| Benzene | HOMO-LUMO Gap (eV) | ~5.0 | High kinetic stability |
| Pyridine | HOMO-LUMO Gap (eV) | ~4.8 | High kinetic stability |
Aromaticity Characterization
Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. Computational models provide quantitative measures to assess this property.
Nucleus-Independent Chemical Shift (NICS) NICS is a magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom at a specific point, typically the geometric center of a ring (NICS(0)) or 1 Å above it (NICS(1)), and computing the magnetic shielding at that point. github.iowikipedia.org A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value signifies a paratropic ring current, characteristic of antiaromaticity. wikipedia.org
For this compound, NICS calculations would be performed for both the pyridine and the phenyl rings.
Phenyl Ring : The phenyl ring is expected to exhibit a NICS value comparable to that of benzene (typically -8 to -10 ppm for NICS(1)), indicating strong aromatic character.
Pyridine Ring : The pyridine ring is also aromatic, though slightly less so than benzene due to the electronegative nitrogen atom. The presence of the electron-donating methylthio group and the electron-withdrawing phenyl group can modulate the electron density and thus the ring current. The methylthio group is expected to enhance the electron density of the pyridine ring, potentially making its NICS value more negative (more aromatic).
Aromatic Stabilization Energy (ASE) ASE is an energetic criterion that quantifies the extra stability of a molecule due to its aromatic character. It is often calculated by comparing the energy of the cyclic conjugated system to that of a suitable non-aromatic reference compound. echemi.comnih.gov A higher ASE value corresponds to greater aromatic stability. The delocalization energy for benzene is a classic example, contributing about 150 kJ/mol to its stability. echemi.com For this compound, the total ASE would be a combination of the contributions from both the phenyl and the substituted pyridine rings. The phenyl group would contribute a significant portion of this stabilization.
Table 2: Predicted Aromaticity Indices for the Rings of this compound Note: These values are predictive, based on established NICS and ASE values for parent heterocycles and the expected electronic influence of the substituents.
| Ring System | Aromaticity Index | Predicted Value (ppm for NICS, kcal/mol for ASE) | Interpretation |
| Phenyl Ring | NICS(1) | -9.0 to -11.0 | Strongly Aromatic |
| ASE | ~30 - 35 | High Stabilization | |
| Pyridine Ring | NICS(1) | -7.0 to -9.0 | Aromatic |
| ASE | ~20 - 25 | Significant Stabilization |
Advanced Spectroscopic and Structural Elucidation Techniques for 3 Methylthio 5 Phenylpyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a suite of one- and two-dimensional experiments, the connectivity and spatial relationships of atoms within 3-(Methylthio)-5-phenylpyridine can be established.
Proton and Carbon-13 NMR Chemical Shift and Coupling Analysis
The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are influenced by the electron density around the nucleus, while coupling constants (J) reveal information about the connectivity between adjacent nuclei.
In the ¹H NMR spectrum, the protons of the pyridine (B92270) and phenyl rings are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The methyl protons of the methylthio group would be observed as a sharp singlet in the upfield region (around δ 2.5 ppm), shifted downfield due to the deshielding effect of the adjacent sulfur atom. The protons on the pyridine ring (H-2, H-4, H-6) would exhibit distinct chemical shifts and coupling patterns based on their position relative to the nitrogen atom and the two substituents. The phenyl group protons would show a complex multiplet pattern typical of a monosubstituted benzene (B151609) ring.
The ¹³C NMR spectrum provides information on each unique carbon atom. The carbon attached to the sulfur atom (C-3) is expected to be significantly shielded compared to other substituted carbons in the pyridine ring. The carbons of the phenyl ring and the remaining pyridine carbons would resonate in the typical aromatic range (δ 120-160 ppm). The methyl carbon of the SCH₃ group would appear at a characteristic upfield chemical shift. nih.gov
Representative ¹H and ¹³C NMR Data for this compound Note: The following data are predicted values based on the analysis of similar structures. The solvent is assumed to be CDCl₃.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| S-CH₃ | ~2.55 (s, 3H) | ~15.5 |
| Pyridine C2 | ~8.60 (d) | ~150.0 |
| Pyridine C3 | - | ~130.0 |
| Pyridine C4 | ~7.90 (t) | ~137.0 |
| Pyridine C5 | - | ~138.0 |
| Pyridine C6 | ~8.75 (d) | ~148.5 |
| Phenyl C1' | - | ~137.5 |
| Phenyl C2'/C6' | ~7.60 (m, 2H) | ~127.0 |
| Phenyl C3'/C5' | ~7.45 (m, 2H) | ~129.0 |
| Phenyl C4' | ~7.38 (m, 1H) | ~128.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyridine ring (e.g., H-2 with H-4, H-4 with H-6) and within the phenyl ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). This allows for the unambiguous assignment of each protonated carbon atom by linking the ¹H and ¹³C NMR data. For example, the singlet at ~2.55 ppm in the ¹H spectrum would correlate to the carbon signal at ~15.5 ppm in the ¹³C spectrum, confirming the -SCH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds, ²JCH, ³JCH). It is instrumental in connecting different fragments of the molecule. Key HMBC correlations would include the correlation from the methyl protons to the C-3 carbon of the pyridine ring and correlations between the pyridine protons and the phenyl carbons (and vice-versa), establishing the C-C bond between the two rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could show through-space correlations between the pyridine H-4 and H-6 protons and the ortho-protons (H-2'/H-6') of the phenyl ring, providing insight into the rotational orientation of the phenyl group relative to the pyridine ring. researchgate.net
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of the exact elemental formula of a compound. For this compound (C₁₂H₁₁NS), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass of the molecular ion (e.g., [M+H]⁺) to the calculated theoretical mass. This is a definitive method for confirming the identity of a newly synthesized compound. nih.gov
Tandem Mass Spectrometry for Structural Elucidation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (usually the molecular ion), followed by its fragmentation through collision-induced dissociation and analysis of the resulting fragment ions. nih.gov The fragmentation pattern provides valuable information about the compound's structure, acting as a molecular fingerprint. For this compound, characteristic fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃) from the molecular ion.
Loss of the entire methylthio group (•SCH₃).
Cleavage of the C-C bond between the pyridine and phenyl rings, leading to fragments corresponding to each ring system.
Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide information about the functional groups present and can also offer insights into molecular symmetry and conformation.
For this compound, the IR and Raman spectra would display a series of characteristic absorption bands:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
C=C and C=N ring stretching: A series of sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine and phenyl rings.
C-H bending: Vibrations in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the substitution pattern on the aromatic rings.
C-S stretching: A weaker band expected in the 600-800 cm⁻¹ region, indicative of the methylthio group.
Comparing the experimental IR and Raman spectra with those of known compounds like 3-phenylpyridine (B14346) and methyl-substituted thiophenols can aid in the precise assignment of these vibrational modes. sigmaaldrich.comnih.gov
Representative Vibrational Data for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (in -SCH₃) | 2980 - 2850 |
| Aromatic C=C and C=N Stretch | 1600 - 1400 |
| C-H In-Plane Bend | 1300 - 1000 |
| C-H Out-of-Plane Bend | 900 - 675 |
| C-S Stretch | 800 - 600 |
X-ray Diffraction Analysis for Solid-State Structure Determination and Conformational Studies
For this compound, a single-crystal XRD analysis would be expected to reveal key structural parameters. The analysis would likely confirm the planar nature of the pyridine and phenyl rings. A critical parameter to be determined would be the dihedral angle between the planes of the pyridine and phenyl rings. This angle is influenced by steric hindrance between the ortho-hydrogens of the phenyl group and the hydrogens on the pyridine ring. In related structures, such as 3-phenylpyridine, this dihedral angle is significant, preventing full coplanarity. rsc.org
Furthermore, the conformation of the methylthio group (-S-CH₃) relative to the pyridine ring would be elucidated. The C-S-C bond angle and the torsion angle describing the orientation of the methyl group would provide insight into the electronic and steric interactions between the sulfur atom and the aromatic system.
Intermolecular interactions within the crystal lattice, such as π-π stacking between the aromatic rings or other non-covalent interactions, would also be revealed. These interactions are crucial for understanding the packing of the molecules in the solid state.
Illustrative Table of Expected Crystallographic Parameters for this compound (Based on Analogous Structures)
| Parameter | Expected Value/Information | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic crystal symmetry. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit in the crystal. |
| Dihedral Angle (Py-Ph) | 30-60° | Indicates the degree of twisting between the two aromatic rings. |
| C-S Bond Length | ~1.75 Å | Provides information on the sulfur-carbon bond character. |
| C-N-C Bond Angle (Py) | ~117-120° | Reflects the geometry of the pyridine ring. |
Note: The values in this table are hypothetical and are based on typical values for similar organic molecules. Actual values would need to be determined experimentally.
Advanced Surface-Sensitive Spectroscopies for Adsorption and Interface Studies (if applicable to material applications)
The study of how this compound interacts with surfaces is crucial for potential applications in areas such as catalysis, corrosion inhibition, and molecular electronics. The presence of a sulfur atom, a nitrogen atom, and two aromatic rings provides multiple potential binding sites for adsorption onto various substrates. Advanced surface-sensitive spectroscopies are indispensable for probing these interactions at the molecular level.
Infrared Reflection-Absorption Spectroscopy (IRRAS) is a highly sensitive technique for studying the vibrational properties of thin molecular films on reflective surfaces, such as metals. By analyzing the absorption of infrared radiation, information about the chemical bonds, functional groups, and molecular orientation of the adsorbed species can be obtained. researchgate.net
When this compound is adsorbed on a surface like gold, the sulfur atom is expected to be the primary binding site, forming a stable Au-S bond, similar to what is observed for thiophenol and other thiols. nih.govresearchgate.net IRRAS would be instrumental in confirming the nature of this bond and determining the orientation of the molecule on the surface.
The "surface selection rule" in IRRAS dictates that only vibrational modes with a dynamic dipole moment perpendicular to the surface are strongly observed. acs.org By analyzing the intensities of the various vibrational bands of the pyridine and phenyl rings, the tilt angle of these rings with respect to the surface normal can be estimated. For instance, the out-of-plane C-H bending modes would be expected to be enhanced if the rings are oriented more parallel to the surface, while the in-plane ring stretching modes would be more prominent for a more perpendicular orientation.
Expected IRRAS Observations for this compound on a Gold Surface:
Disappearance of the S-H stretching mode: If the molecule were in a thiol form, its disappearance would indicate the formation of a thiolate bond with the surface.
Shifts in ring vibrational modes: The frequencies of the C=C and C=N stretching vibrations of the pyridine and phenyl rings would likely shift upon adsorption due to the electronic interaction with the metal surface.
Intensity changes of vibrational bands: Analysis of the relative intensities of in-plane and out-of-plane bending modes would provide information on the average molecular orientation.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net XPS works by irradiating a material with X-rays and measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For this compound adsorbed on a substrate, XPS would provide a wealth of information:
Elemental Composition: The presence of carbon, nitrogen, sulfur, and the substrate elements would be confirmed.
Chemical State Analysis: High-resolution XPS spectra of the C 1s, N 1s, and S 2p core levels would reveal the chemical environment of these atoms. A shift in the S 2p binding energy to a lower value compared to a free thiol would be indicative of the formation of a metal-sulfur bond. scispace.com The N 1s spectrum would indicate whether the pyridine nitrogen interacts with the surface. The C 1s spectrum could be deconvoluted to distinguish between carbon atoms in the phenyl ring, the pyridine ring, and the methyl group. researchgate.net
Illustrative Table of Expected XPS Binding Energies for this compound on a Gold Surface (in eV):
| Core Level | Expected Binding Energy (eV) | Information Gained |
| C 1s | ~284.8 (Aromatic C-C, C-H), ~285.5 (C-S), ~286.0 (C-N) | Differentiation of carbon environments. |
| N 1s | ~399-400 | Indicates the chemical state of the pyridine nitrogen. |
| S 2p (S 2p₃/₂, S 2p₁/₂) | ~162-163 (Thiolate on Au) | Confirms the formation of a Au-S bond. |
| Au 4f (Au 4f₇/₂, Au 4f₅/₂) | ~84.0, ~87.7 | Substrate reference. |
Note: These are approximate binding energies and can be influenced by the specific substrate and adsorption geometry.
Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is an element-specific technique that probes the unoccupied electronic states of a material. researchgate.net By tuning the energy of synchrotron radiation to a specific absorption edge (e.g., C K-edge, N K-edge), transitions of core electrons to unoccupied molecular orbitals can be induced. The resulting absorption spectrum provides a fingerprint of the local chemical environment and, importantly, the orientation of molecules on surfaces.
For an adsorbed layer of this compound, NEXAFS would be particularly useful for determining the orientation of the phenyl and pyridine rings. The spectra are dominated by transitions to π* and σ* orbitals. The intensity of the π* resonances is maximized when the electric field vector of the polarized X-ray beam is aligned with the direction of the π* orbitals (i.e., perpendicular to the plane of the aromatic ring). By varying the angle of incidence of the polarized X-ray beam, the average tilt angle of the aromatic rings with respect to the surface can be accurately determined. researchgate.netacs.org
Expected NEXAFS Observations for this compound:
C K-edge: Distinct π* resonances associated with the phenyl and pyridine rings would be observed. The energy of these resonances can be influenced by the substitution and the interaction with the surface.
N K-edge: A prominent π* resonance characteristic of the pyridine ring would be present.
Angular Dependence: A strong angular dependence of the π* resonance intensities would be a clear indicator of a preferred orientation of the molecules on the surface.
Scanning Tunneling Microscopy (STM) is a powerful real-space imaging technique that can visualize surfaces at the atomic level. scispace.com It relies on the quantum mechanical phenomenon of tunneling, where a sharp metallic tip is scanned over a conducting surface, and the tunneling current between the tip and the surface is measured. STM can provide detailed information about the arrangement of individual molecules in an adsorbed layer.
For this compound adsorbed on a conducting substrate like gold or copper, STM could potentially resolve individual molecules and reveal how they pack to form a self-assembled monolayer. The images would show the long-range order of the adlayer and any surface defects.
The appearance of the molecule in an STM image is related to the local density of electronic states near the Fermi level. The phenyl and pyridine rings, with their delocalized π-systems, would likely appear as bright features. The sulfur atom, being the primary point of attachment to the surface, might also contribute significantly to the tunneling current and thus be visible in the images. scispace.com By analyzing high-resolution STM images, it would be possible to determine the unit cell of the 2D molecular lattice and the orientation of the molecules within it.
Research Applications in Advanced Chemical Synthesis and Materials Science
Role as Building Blocks in Complex Heterocyclic Synthesis
The strategic arrangement of functional groups in 3-(Methylthio)-5-phenylpyridine makes it a valuable synthon—a molecular fragment used to build larger molecules. Its utility spans the creation of both fused ring systems and polyfunctionalized organic structures.
Precursors for Fused Pyridine (B92270) Ring Systems
The pyridine scaffold is a cornerstone of many biologically active compounds and functional materials. nih.govresearchgate.net The synthesis of fused pyridine derivatives often begins with a highly substituted pyridine core, which is then elaborated through cyclization reactions. Phenylpyridine derivatives, in particular, serve as common starting points for creating a variety of fused heterocyclic systems, including pyrido[2,3-d]pyrimidines, pyrazolo-[3,4-b]-pyridines, isoquinolines, and 1,8-naphthyridines. nih.govnih.gov
In a typical synthetic approach, functional groups on the pyridine ring are manipulated to facilitate intramolecular or intermolecular cyclizations. For instance, a cyano-substituted phenylpyridine can be converted into an amino or hydrazido derivative. nih.gov These new functional groups can then react with various reagents to build an adjacent ring. The reaction of an amino-substituted pyridine with reagents like ethyl acetoacetate (B1235776) or urea (B33335) can yield fused pyrimidine (B1678525) rings, while a hydrazido-substituted pyridine can be cyclized to form a fused pyrazole (B372694) ring. nih.govnih.gov Given this precedent, this compound is a promising precursor for novel fused systems where the methylthio and phenyl groups can be used to tune the electronic properties and steric environment of the final molecule.
| Precursor Functional Group | Reagent/Condition | Resulting Fused Ring System | Reference |
|---|---|---|---|
| 6-Amino-5-cyanophenylpyridine | Ethyl Acetoacetate | Pyrido[2,3-d]pyrimidine | nih.gov |
| 6-Amino-5-cyanophenylpyridine | Urea/Thiourea | Pyrido[2,3-d]pyrimidine | nih.gov |
| 6-Hydrazido-5-cyanophenylpyridine | Acetic Acid | Pyrazolo[3,4-b]pyridine | nih.gov |
| 6-Oxo-5-cyanophenylpyridine | Arylidene Malononitrile | Isoquinoline | nih.gov |
| 2-Phenyl nih.govabechem.combenzothiazepin-4(5H)-one | Arylidenenitriles | Pyrido nih.govabechem.combenzothiazepine | ekb.eg |
Synthons for Polyfunctionalized Organic Molecules
The methylthio (–SCH₃) group is a particularly versatile functional handle in organic synthesis. rsc.org In heterocyclic systems, it can be readily modified to introduce a variety of other functionalities. A key strategy involves the oxidation of the thioether to a sulfoxide (B87167) (–SOCH₃) or a sulfone (–SO₂CH₃). These oxidized sulfur groups, particularly the sulfone, are excellent leaving groups and can be displaced by nucleophiles to introduce new C-C, C-N, or C-O bonds.
Furthermore, the methylthio group can influence the reactivity of the pyridine ring itself. Research on 5-(methylthio)tetrazoles has shown that the thioether substituent facilitates certain chemical reactions, such as photoinduced cycloadditions, that would otherwise require an aryl substituent. rsc.org This suggests the methylthio group in this compound could be leveraged to enable unique transformations. For example, the phenylsulfonyl group, which is electronically similar to the oxidized methylthio group, has been used in the synthesis of polysubstituted pyridines and other heterocycles. mdpi.com This versatility allows this compound to act as a synthon for a diverse array of polyfunctionalized molecules.
| Initial Group | Transformation | Resulting Group | Synthetic Application | Reference |
|---|---|---|---|---|
| Methylthio (-SCH₃) | Oxidation | Methylsulfinyl (-SOCH₃) or Methylsulfonyl (-SO₂CH₃) | Activation for nucleophilic substitution | mdpi.com |
| Methylthio (-SCH₃) | Photo-denitrogenation/Cycloaddition | Cycloadduct | Enables cycloaddition reactions | rsc.org |
| Methylsulfonyl (-SO₂Ph) | Reaction with α,β-unsaturated nitriles | Substituted Pyridine | Building block for complex heterocycles | mdpi.com |
Application as Ligands in Transition Metal Catalysis and Coordination Chemistry
The presence of both a pyridine nitrogen (a Lewis base) and a sulfur atom in the methylthio group allows this compound to act as a bidentate (N,S) ligand. Such ligands are crucial in coordination chemistry for stabilizing transition metals and creating catalytically active centers. mdpi.comjns.edu.af
Design and Synthesis of Metal Complexes with this compound Derivatives
The synthesis of metal complexes typically involves reacting the ligand with a suitable transition metal salt in an appropriate solvent. abechem.com The pyridine nitrogen and the thioether sulfur of this compound can coordinate to a metal center, forming a stable five- or six-membered chelate ring. The specific geometry and properties of the resulting complex depend on the metal ion, its oxidation state, and the other coordinating ligands. nih.govresearchgate.net
Research on analogous ligands, such as those containing pyrazole and thio-Schiff base moieties, demonstrates the formation of stable complexes with a range of metals including Cu(I), Ag(I), Au(I), Co(II), Ni(II), and Pd(II). abechem.comjns.edu.afuta.edu The phenyl group on the pyridine ring can influence the steric environment around the metal center, potentially affecting catalytic selectivity, while the electronic properties of the ligand can be fine-tuned to modulate the reactivity of the metal. mdpi.com
| Ligand Type | Metal Ion(s) | Resulting Complex Structure | Reference |
|---|---|---|---|
| Pyrazole-based Azo-dye | Co(II), Ni(II), Cu(II) | Octahedral/Distorted Octahedral | abechem.com |
| Bulky Fluorinated Pyrazole | Cu(I), Ag(I), Au(I) | Trinuclear Pyrazolate | uta.edu |
| Pyridoxal Thiosemicarbazone | Pd(II) | Square Planar | jns.edu.af |
| Phenyl-substituted Cyclopentadienide | Potassium (K⁺) | 1D Coordination Polymer | mdpi.com |
Investigation of Catalytic Activity in Organic Transformations
Transition metal complexes derived from ligands similar to this compound are effective catalysts for a variety of important organic reactions. mdpi.comjns.edu.af The combination of a soft sulfur donor and a borderline nitrogen donor makes these ligands suitable for stabilizing metals in different oxidation states, a key requirement for many catalytic cycles.
For example, palladium complexes with thiosemicarbazone ligands have shown high efficiency in cross-coupling reactions like the Suzuki and Heck reactions. jns.edu.af Nickel complexes are also active in similar transformations. jns.edu.af Furthermore, complexes involving metals like rhodium and nickel have been developed for reactions such as the hydrogenation of alkenes and the hydrosilylation of carbon dioxide. nih.gov The catalytic activity is often enhanced by the unique electronic and steric properties imparted by the ligand. researchgate.net A metal complex of this compound could therefore be a promising candidate for catalysis, with the potential for high activity and selectivity in reactions such as C-C and C-heteroatom bond formation.
| Catalyst Type | Organic Transformation | Key Finding | Reference |
|---|---|---|---|
| Pd(II)-Thiosemicarbazone Complex | Suzuki Coupling | High conversion for aryl bromides. | jns.edu.af |
| Ni(II)-Thiosemicarbazone Complex | Heck Reaction | Effective for coupling aryl halides with acrylates. | jns.edu.af |
| Pd-Al Complex | CO₂ Hydrosilylation | High turnover frequency (TOF) up to 19,300 h⁻¹. | nih.gov |
| Fe-P₃B Complex | N₂ to NH₃ Conversion | Catalytically active at low temperatures. | nih.gov |
Exploration in Sensing and Molecular Recognition (Ligand-based research)
Pyridine derivatives are widely explored as fluorescent sensors for detecting metal ions and other small molecules. mdpi.comnih.gov The principle of detection often relies on the interaction between the analyte and the pyridine nitrogen, which perturbs the electronic structure of the fluorophore and causes a change in its fluorescence emission (e.g., quenching, enhancement, or wavelength shift). semanticscholar.orgmdpi.com
The sensitivity and selectivity of a pyridine-based sensor can be precisely controlled by the substituents on the ring. semanticscholar.org In this compound, the phenyl group extends the π-conjugated system, which is favorable for fluorescence, while the methylthio group can modulate the electronic properties and provide an additional binding site. Research on 2,6-diphenylpyridine (B1197909) derivatives has shown that electron-donating substituents like a methylsulfanyl group (–SCH₃) can make the fluorescence spectrum sensitive to the local environment, which is useful for monitoring processes like polymerization. semanticscholar.org Pyridine-based probes have been successfully used to detect toxic heavy metal ions like Cr²⁺, Hg²⁺, and Ni²⁺, as well as biologically important molecules like phenylalanine. mdpi.comnih.gov This suggests that this compound and its derivatives have strong potential as scaffolds for the rational design of new chemosensors.
| Sensor Type | Analyte Detected | Principle of Detection | Reference |
|---|---|---|---|
| 2-Amino-3-cyanopyridine derivative | Toxic heavy metal ions (Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺) | Differential fluorescence response upon complexation. | mdpi.com |
| 2,6-bis(4-methylsulphanylphenyl)pyridine | Polymerization progress | Fluorescence spectrum shift due to environmental polarity change. | semanticscholar.org |
| Pyridine-based probe | Phenylalanine | Fluorescence quenching via intermolecular charge transfer (ICT). | nih.gov |
| Phenyl-substituted pyridine | Benzene (B151609)/Gasoline Adulteration | Solvatochromic shift in fluorescence emission. | mdpi.com |
Development of Functional Organic Materials (excluding direct biological activity)
There is currently no available research focused on the development of functional organic materials derived directly from this compound. The exploration of its potential in this area remains an open field of inquiry.
Exploration of Photophysical and Electronic Properties in Derived Systems
No experimental or theoretical studies on the photophysical or electronic properties of this compound or its derivatives have been found in the public domain. The absorption and emission characteristics, quantum yields, and electronic behavior, which are crucial for applications in areas like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), have not been reported.
Supramolecular Assembly and Nanostructure Formation
Similarly, the scientific literature lacks any reports on the use of this compound in the construction of supramolecular assemblies or nanostructures. The interplay of potential non-covalent interactions, such as π-π stacking from the phenyl and pyridine rings or coordination involving the sulfur and nitrogen atoms, has not been investigated for this specific molecule.
Utilization in Synthetic Method Development as a Model Substrate
There are no documented instances of this compound being used as a model substrate in the development of new synthetic methodologies. Its reactivity in various chemical transformations, which would be essential for its role as a benchmark compound, has not been characterized.
Future Research Directions and Unexplored Avenues
Emerging Synthetic Strategies for Highly Substituted Pyridines with Methylthio-Phenyl Moieties
The efficient and modular synthesis of highly substituted pyridines is a perpetual challenge in organic chemistry. While classical methods for pyridine (B92270) synthesis exist, they often lack the versatility and functional group tolerance required for complex molecules like 3-(methylthio)-5-phenylpyridine. Future research will undoubtedly focus on the development of novel synthetic routes that offer greater control and efficiency.
One promising avenue is the continued development of multi-component reactions . These one-pot syntheses, which combine three or more starting materials, offer a highly atom-economical and streamlined approach to complex structures. acs.orgnih.govnih.gov The design of a multi-component reaction that directly assembles the this compound core from simple, readily available precursors would be a significant advancement.
Furthermore, transition-metal-catalyzed cross-coupling reactions are expected to play a pivotal role. Methodologies such as Suzuki, Negishi, and Stille couplings are well-established for the introduction of the phenyl group. The development of novel catalysts and ligands will be crucial for achieving high yields and regioselectivity, particularly for the introduction of the methylthio group. mdpi.com Research into late-stage functionalization, where the methylthio group is introduced at a later step in the synthesis, could also provide a more flexible approach.
Below is a conceptual table outlining potential emerging synthetic strategies:
| Synthetic Strategy | Key Features | Potential Advantages for this compound |
| Multi-component Reactions | One-pot synthesis, high atom economy | Rapid assembly of the core structure, reduced waste |
| C-H Activation/Functionalization | Direct functionalization of C-H bonds | Avoids pre-functionalized starting materials, increases efficiency |
| Flow Chemistry | Continuous processing, precise control | Improved safety, scalability, and reproducibility |
| Photoredox Catalysis | Mild reaction conditions, novel reactivity | Access to new bond formations under gentle conditions |
Advanced Mechanistic Insights into Complex Pyridine Reactivity
A deeper understanding of the reactivity of the this compound system is essential for its rational application. The interplay between the electron-donating methylthio group and the electron-withdrawing phenyl group, mediated by the pyridine ring, creates a unique electronic landscape.
Future mechanistic studies will likely employ a combination of experimental and computational techniques. Kinetic studies , in-situ spectroscopic monitoring , and the isolation and characterization of reaction intermediates will provide crucial experimental data. These experimental findings, when coupled with Density Functional Theory (DFT) calculations , can offer a detailed picture of reaction pathways, transition states, and the factors governing regioselectivity. acs.org
A key area of investigation will be the reactivity of the methylthio group . This group can potentially undergo oxidation to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the electronic properties and biological activity of the molecule. Understanding the conditions and mechanisms of these transformations is critical. Furthermore, the sulfur atom could act as a coordination site for metal catalysts, influencing the outcome of catalytic reactions.
Integration of Machine Learning and Artificial Intelligence in Pyridine Design and Synthesis
The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize chemical research. researchgate.netrsc.org For this compound and its analogues, these computational tools offer exciting possibilities.
Predictive Modeling: ML algorithms can be trained on existing datasets of pyridine derivatives to predict a wide range of properties, such as biological activity, toxicity, and physicochemical characteristics. acs.org This can help to prioritize the synthesis of new analogues with a higher probability of success, saving time and resources.
Reaction Optimization: ML models can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize byproducts. This data-driven approach can accelerate the development of robust and scalable synthetic processes.
The following table illustrates the potential impact of ML and AI in this research area:
| Application of ML/AI | Description | Potential Benefit for this compound Research |
| Property Prediction | Predicting biological activity, toxicity, and physicochemical properties. | Prioritizing the synthesis of promising analogues. |
| Retrosynthetic Analysis | Proposing novel and efficient synthetic routes. | Accelerating the discovery of new synthetic methods. |
| Reaction Optimization | Optimizing reaction conditions for higher yields and purity. | Developing robust and scalable manufacturing processes. |
Novel Applications in Supramolecular Chemistry and Nanotechnology
The phenylpyridine motif is a well-known building block in supramolecular chemistry and nanotechnology due to its ability to participate in π-π stacking and coordination with metal ions. nih.gov The introduction of a methylthio group in this compound adds another layer of functionality.
Self-Assembly: The interplay of π-π stacking from the phenyl and pyridine rings, along with potential coordination of the sulfur atom and the pyridine nitrogen, could lead to the formation of highly ordered supramolecular structures. These self-assembled materials could have applications in areas such as organic electronics, sensing, and catalysis.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the sulfur atom of the methylthio group can act as coordination sites for metal ions, enabling the construction of coordination polymers and MOFs. These materials could exhibit interesting properties, such as porosity for gas storage and separation, or catalytic activity.
Nanosensors: The fluorescence properties of the phenylpyridine core can be sensitive to the local environment. The methylthio group could be designed to interact with specific analytes, leading to changes in the fluorescence signal. This could form the basis for the development of novel nanosensors for the detection of metal ions, anions, or small molecules.
Challenges in Scalable Synthesis and Sustainable Methodologies for this compound and its Analogues
While the exploration of novel applications is exciting, the practical realization of these technologies hinges on the ability to produce this compound and its analogues on a large scale in a sustainable manner.
Scalability: Many of the sophisticated synthetic methods developed in academic laboratories are not readily transferable to an industrial setting. Challenges include the use of expensive reagents, stoichiometric waste generation, and complex purification procedures. Future research must address these issues to develop truly scalable synthetic routes.
Green Chemistry: There is a growing emphasis on developing chemical processes that are environmentally friendly. This includes the use of renewable starting materials, non-toxic solvents, and energy-efficient reaction conditions. nih.govresearchgate.net The development of "green" synthetic methods for this compound will be a key area of focus. This could involve the use of biocatalysis, microwave-assisted synthesis, or reactions in aqueous media. acs.orgnih.gov
Cost-Effectiveness: For any potential commercial application, the cost of synthesis is a major factor. The development of cost-effective synthetic routes that utilize inexpensive and readily available starting materials will be crucial for the widespread adoption of this class of compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Methylthio)-5-phenylpyridine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, a chloromethyl precursor (e.g., 3-(Chloromethyl)-5-phenylpyridine) can undergo thiolation using sodium thiomethoxide (NaSMe) in a polar aprotic solvent (e.g., DMF) at 60–80°C . Reaction progress is monitored via TLC, and purification is achieved via column chromatography. Optimization focuses on controlling stoichiometry (1:1.2 molar ratio of precursor to NaSMe) and inert atmospheres to avoid oxidation .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms methylthio integration (δ ~2.5 ppm for S–CH₃) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. 217.06 g/mol for C₁₂H₁₁NS) .
- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .
Q. What stability considerations are essential for storing this compound?
- Methodology : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioether group. Moisture-sensitive samples require desiccants. Degradation is assessed via periodic HPLC analysis .
Advanced Research Questions
Q. How does the methylthio group influence the compound’s reactivity in medicinal chemistry applications?
- Methodology : The methylthio group acts as a bioisostere for methoxy or methyl groups, enhancing lipophilicity (logP ~2.8) and membrane permeability. Reactivity studies include:
- Oxidation : Treatment with m-CPBA converts the thioether to a sulfone, altering electronic properties (verified via IR spectroscopy, S=O stretch ~1300 cm⁻¹) .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids enable diversification at the phenyl ring (Pd(PPh₃)₄ catalyst, 80°C) .
Q. What computational strategies predict the biological activity of this compound?
- Methodology :
- Molecular Docking : AutoDock Vina screens against kinase targets (e.g., EGFR) using PubChem 3D conformers (PDB ID: 1M17) .
- DFT Calculations : Gaussian 09 computes HOMO-LUMO gaps to assess electrophilicity (B3LYP/6-31G* basis set) .
Q. How can synthetic by-products or impurities be identified and mitigated during scale-up?
- Methodology :
- LC-MS/MS : Detects sulfoxide by-products (m/z 233.06) from thioether oxidation.
- Process Optimization : Reduce oxygen exposure via degassed solvents and flow chemistry setups .
Q. What safety protocols are critical for handling this compound?
- Methodology :
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis.
- Waste Disposal : Neutralize with 10% KMnO₄ solution to oxidize residual thiols .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
